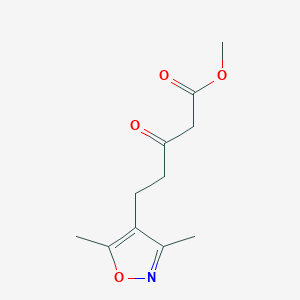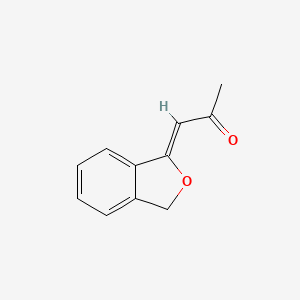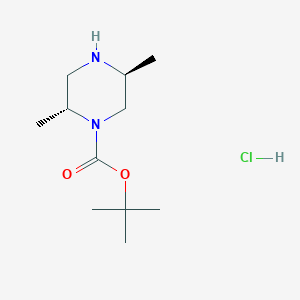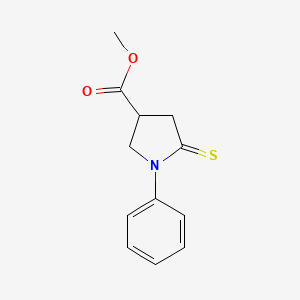
Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate and its derivatives have been explored for their antimicrobial properties. For instance, polysubstituted derivatives of this compound have shown notable antibacterial activity against strains like A. baumannii and M. tuberculosis H37Rv, suggesting their potential as antimycobacterial agents (Yahya Nural et al., 2018). Additionally, compounds bearing the pyrrolidine ring and methylamino residues have been synthesized as potential antibacterial drugs, showing moderate to good activity against various bacterial strains (P. Devi et al., 2018).
Chemical Synthesis
The compound and its derivatives have been a focus in chemical synthesis studies. For example, a study on the synthesis and reactions of “biginelli‐compounds,” including various 2-oxo(or thioxo) derivatives, highlighted novel methodologies in the preparation of these compounds, showcasing their chemical versatility (C. Kappe & P. Roschger, 1989).
Spectroscopic and Structural Characterization
Research has also been conducted on the structural and spectroscopic characterization of compounds related to Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate. Studies involving FT-IR, NMR, and X-ray diffraction have been essential in understanding the molecular structure and properties of these compounds, as demonstrated in research on Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate (A. Pekparlak et al., 2018).
Antioxidant and Antiviral Activity
The antioxidant and antiviral activities of Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate derivatives have also been explored. Novel derivatives have shown potent antioxidant activity, some even surpassing well-known antioxidants like ascorbic acid (I. Tumosienė et al., 2019). Moreover, derivatives have been synthesized with inhibitory effects on viruses such as Herpes simplex, Mayaro virus, and vesicular stomatitis virus (A. Bernardino et al., 2007).
Eigenschaften
IUPAC Name |
methyl 1-phenyl-5-sulfanylidenepyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-15-12(14)9-7-11(16)13(8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSBHARQPISLSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=S)N(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



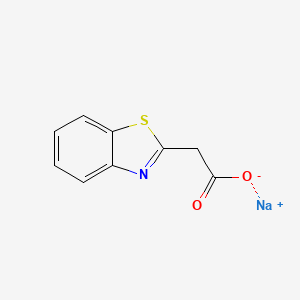
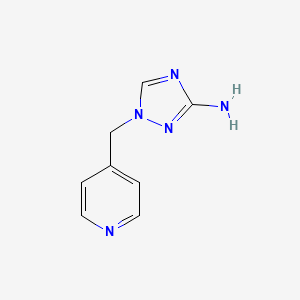
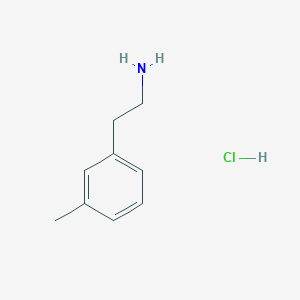
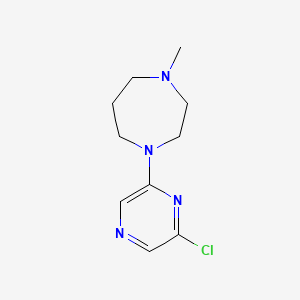
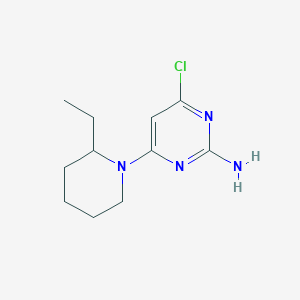
![Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido-](/img/structure/B1394273.png)
![Spiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B1394276.png)
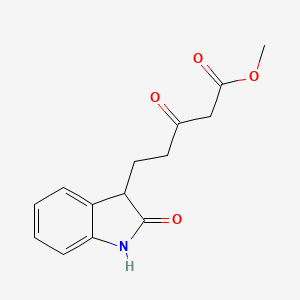
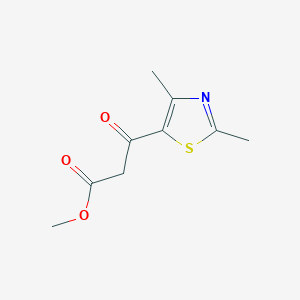
![4-(Benzo[1,3]dioxol-5-yloxy)-3-oxo-pentanoic acid methyl ester](/img/structure/B1394280.png)
